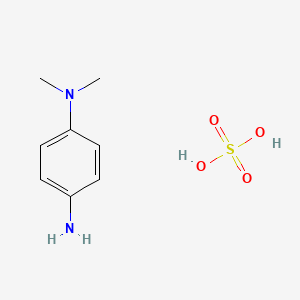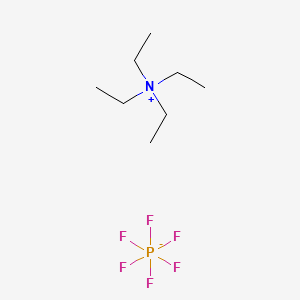
4-フルオロベンゾトリフルオリド
説明
4-Fluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H4F4 and its molecular weight is 164.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88289. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2,2'-ビス(トリフルオロメチルフェノキシ)ビフェニルの合成
4-フルオロベンゾトリフルオリドは、2,2'-ビフェノールとの求核置換反応によって、2,2'-ビス(トリフルオロメチルフェノキシ)ビフェニルの合成に使用されます . この化合物は、新しい材料や医薬品の開発に潜在的な用途があります。
(S)-フルオキセチンの製造
(S)-フルオキセチンは、ニューロンにおけるセロトニン再取り込みの強力な阻害剤であり、4-フルオロベンゾトリフルオリドを用いて合成されます . (S)-フルオキセチンは、プロザックという商品名で市販されている広く使用されている抗うつ薬であるため、これは重要です。
1-アリロキシ-2-置換アミノメチルテトラヒドロナフタレン誘導体の作成
4-フルオロベンゾトリフルオリドは、1-アリロキシ-2-置換アミノメチルテトラヒドロナフタレン誘導体の合成にも使用されます . これらの化合物は、その潜在的な生物活性のために、医薬品化学において関心を集めています。
新規有機化合物の開発
フッ素化芳香族化合物として、4-フルオロベンゾトリフルオリドは、新規有機化合物の開発に使用できます。 そのユニークな構造は、有機合成において貴重な構成要素となっています .
化学研究における使用
その独特の化学的特性により、4-フルオロベンゾトリフルオリドは、特にフッ素化化合物を含む研究において、化学研究でよく使用されます .
材料科学における潜在的な用途
4-フルオロベンゾトリフルオリドは、高い安定性と反応性などのユニークな特性を持つため、特に新しいフッ素化材料の開発において、材料科学における潜在的な用途があります .
作用機序
Target of Action
It is known that 4-fluorobenzotrifluoride is used in the synthesis of various compounds , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It is known to participate in nucleophilic aromatic substitution reactions , which suggests that it may interact with its targets by donating or accepting electrons. This can lead to changes in the chemical structure and properties of the target molecules.
Biochemical Pathways
It has been used in the synthesis of 2,2’-bis(trifluoromethylphenoxy)biphenyl , indicating that it may play a role in the biochemical pathways involved in the synthesis of this and potentially other similar compounds.
Pharmacokinetics
Its physical properties such as its liquid form and density suggest that it may have certain bioavailability characteristics
Result of Action
It has been shown to undergo defluorination to a significant extent . This suggests that its action may result in the removal of fluorine atoms from the molecule, leading to the formation of new compounds.
Action Environment
The action, efficacy, and stability of 4-Fluorobenzotrifluoride can be influenced by various environmental factors. For instance, its physical properties such as boiling point and melting point suggest that temperature could affect its state and therefore its action. Additionally, its solubility in water indicates that the presence of water could influence its distribution and interaction with targets.
生化学分析
Biochemical Properties
4-Fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is involved in nucleophilic aromatic substitution reactions, where it interacts with enzymes and proteins to facilitate the formation of new chemical bonds . For example, it has been used in the synthesis of 2,2’-bis(trifluoromethylphenoxy)biphenyl and (S)-fluoxetine, a potent inhibitor of neuronal serotonin uptake . These interactions are crucial for the development of new pharmaceuticals and other bioactive compounds.
Cellular Effects
The effects of 4-Fluorobenzotrifluoride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to undergo defluorination by microbial enzymes, leading to the release of fluoride ions . This process can impact cellular metabolism and gene expression, as the defluorination products may interact with cellular components and alter their function.
Molecular Mechanism
At the molecular level, 4-Fluorobenzotrifluoride exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The defluorination mechanism involves the cleavage of the carbon-fluorine bond, facilitated by microbial enzymes . This reaction releases fluoride ions, which can then interact with other biomolecules, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluorobenzotrifluoride change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that its degradation products can have lasting effects on cellular function, including alterations in metabolic pathways and enzyme activity .
Dosage Effects in Animal Models
The effects of 4-Fluorobenzotrifluoride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of 4-Fluorobenzotrifluoride can cause significant changes in enzyme activity and metabolic pathways, leading to potential toxicity . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-Fluorobenzotrifluoride is involved in several metabolic pathways, including those mediated by microbial enzymes . The compound undergoes defluorination, resulting in the formation of fluoride ions and other metabolites . These metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The defluorination process is particularly important for the biodegradation of fluorinated organic compounds in the environment.
Transport and Distribution
Within cells and tissues, 4-Fluorobenzotrifluoride is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 4-Fluorobenzotrifluoride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization signals ensure that the compound reaches its site of action within the cell, where it can exert its biochemical effects
特性
IUPAC Name |
1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNNAIWPDLRVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059951 | |
| Record name | 4-Fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-44-8 | |
| Record name | 4-Fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzotrifluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,4-tetrafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are commonly employed for incorporating 4-fluorobenzotrifluoride into more complex molecules?
A1: 4-Fluorobenzotrifluoride serves as a versatile building block in organic synthesis. One common strategy involves its use as an electrophile in coupling reactions. For example, it can react with 3-amino-4-fluorophenol in the presence of a base to yield 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline, a key intermediate in the synthesis of flufenoxuron, a potent insecticide []. Additionally, it can undergo nucleophilic aromatic substitution with 2,2’-biphenol to produce 2,2’-bis(trifluoromethylphenoxy)biphenyl, a compound with potential applications in material science [].
Q2: How does the presence of both fluorine and trifluoromethyl groups on the benzene ring influence the reactivity of 4-fluorobenzotrifluoride?
A2: The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly impacts the reactivity of 4-fluorobenzotrifluoride. These groups deactivate the aromatic ring towards electrophilic aromatic substitution, making it less susceptible to attack by electrophiles. Conversely, they activate the ring towards nucleophilic aromatic substitution, facilitating reactions with nucleophiles []. This electronic influence plays a crucial role in designing synthetic strategies involving 4-fluorobenzotrifluoride.
Q3: What insights have NMR studies provided regarding the structural features and bonding characteristics of 4-fluorobenzotrifluoride?
A3: NMR spectroscopy, particularly 1H and 19F NMR, has been instrumental in elucidating the structure and bonding in 4-fluorobenzotrifluoride. Studies focusing on spin-spin coupling constants between fluorine nuclei on the side chain and those on the ring have provided valuable information about long-range coupling mechanisms []. Notably, the large magnitude of the coupling constant over six bonds (6JpF,CF) suggests a significant contribution from a σ-π mechanism. This understanding of coupling constants can be valuable in conformational analysis and structural studies of related compounds.
Q4: Has 4-fluorobenzotrifluoride been investigated as a potential substrate for microbial degradation, and what were the findings?
A4: Research has explored the biodegradation potential of 4-fluorobenzotrifluoride using Pseudomonas putida F1. Interestingly, this bacterium demonstrated the capability to defluorinate the compound, indicating a latent microbial potential to degrade trifluoromethylphenyl groups []. This discovery holds significant implications for the bioremediation of environments contaminated with fluorinated organic compounds, including those containing the trifluoromethylphenyl moiety, commonly found in pharmaceuticals and pesticides.
Q5: How can ultrafast electron diffraction (UED) contribute to our understanding of the structure and dynamics of 4-fluorobenzotrifluoride?
A5: UED studies have successfully aligned 4-fluorobenzotrifluoride using a linearly polarized laser []. This alignment allows researchers to differentiate between atomic pairs with equal distances based on their orientation (parallel or perpendicular) relative to the aligned axis. By cooling the molecules to extremely low temperatures (1 K), it becomes possible to resolve even more distances and angles through direct analysis of the diffraction patterns. This technique provides valuable insights into the three-dimensional structure and dynamic behavior of 4-fluorobenzotrifluoride in the gas phase.
Q6: What synthetic strategies have been employed to incorporate a tritium label into a 4-fluorobenzotrifluoride-containing molecule?
A6: Tritium labeling is crucial for developing radioligands used in pharmacological studies. Researchers successfully synthesized a tritium-labeled version of a fipronil-based GABA receptor probe incorporating a 4-fluorobenzotrifluoride moiety []. The synthesis involved a multi-step process, with a key step being the lithiation and subsequent iodination of a pyrazole intermediate. The final step involved reducing a diiodofiprole precursor with tritium gas, palladium on carbon catalyst, and triethylamine, yielding the desired tritium-labeled probe with high specific activity and radiochemical purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















